molecular formula C12H14O3S B3068302 Cyclopent-3-en-1-yl 4-methylbenzenesulfonate CAS No. 36367-85-8

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate

Katalognummer: B3068302
CAS-Nummer: 36367-85-8
Molekulargewicht: 238.3 g/mol
InChI-Schlüssel: RRAUUFGVZBARFB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wirkmechanismus

The mechanism of action of Cyclopent-3-en-1-yl 4-methylbenzenesulfonate involves its ability to act as an electrophile in substitution reactions. The sulfonate group is a good leaving group, facilitating nucleophilic attack on the cyclopentene ring . This property makes it a valuable intermediate in the synthesis of various derivatives .

Biologische Aktivität

Cyclopent-3-en-1-yl 4-methylbenzenesulfonate (CAS Number: 36367-85-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its synthesis, pharmacological effects, and potential therapeutic applications.

Molecular Formula : C₁₂H₁₄O₃S
Molecular Weight : 238.3 g/mol
IUPAC Name : this compound
InChI Key : RRAUUFGVZBARFB-UHFFFAOYSA-N

The compound features a cyclopentene ring connected to a sulfonate group, which may contribute to its reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through various chemical reactions involving cyclopentene derivatives and sulfonylating agents. The detailed synthetic pathways are crucial for producing the compound in sufficient purity for biological testing.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance, derivatives such as 2-[2-(2-phenylethenyl)cyclopent-3-en-1-yl]-1,3-benzothiazoles have shown significant antiproliferative activity against various cancer cell lines, including HeLa (cervical carcinoma) and C6 (rat brain tumor) cells. The most active derivative exhibited an IC₅₀ value of 5.89 µM against C6 cells, outperforming standard chemotherapeutics like cisplatin and 5-fluorouracil .

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC₅₀ (µM)Comparison Standard
2-{(1S,2S)-2-[(E)-2-(4-methylphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazoleC65.89Cisplatin (14.46), 5-FU (76.74)
2-{(1S,2S)-2-[(E)-2-(2-methoxyphenyl)ethenyl]cyclopent-3-en-1-yl}-1,3-benzothiazoleHeLa3.98Cisplatin (37.95), 5-FU (46.32)

The mechanism by which this compound exerts its biological effects appears to involve interactions with specific molecular targets within cancer cells. Molecular docking studies suggest that these compounds bind effectively to proteins associated with cell proliferation and survival pathways . The exact binding sites and the nature of these interactions are critical areas for further investigation.

Case Studies

In a notable case study, researchers evaluated the effects of a related compound on MLL-rearranged leukemia cells. The compound demonstrated a cytostatic effect, inhibiting cell proliferation without inducing significant cell death, indicating a potential therapeutic window for treatment . This finding underscores the importance of further exploring cyclopentene derivatives in cancer therapy.

Future Directions

Given its promising biological activity, further research is warranted to:

  • Investigate Structure-Activity Relationships (SAR) : Understanding how modifications to the cyclopentene structure influence biological activity can lead to more effective derivatives.
  • Conduct In Vivo Studies : Animal models will provide insight into the pharmacokinetics and therapeutic efficacy of this compound.
  • Explore Other Therapeutic Uses : Beyond oncology, the compound's potential in treating inflammatory diseases or as an antimicrobial agent should be explored.

Eigenschaften

IUPAC Name

cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3S/c1-10-6-8-12(9-7-10)16(13,14)15-11-4-2-3-5-11/h2-3,6-9,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAUUFGVZBARFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Cyclopent-3-ene-1-ol (200 mg, 2.38 mmol) was dissolved in pyridine (2.5 ml) and p-toluenesulfonyl chloride (558 mg, 2.92 mmol) was added portionwise at 0° C. After the addition was completed the reaction mixture was stirred at 0° C. for 3 h and then kept in the fridge overnight. Then it was poured into to a mixture of ice and diluted HCl (pH ˜5). The solid was filtered off, washed with diluted HCl and dried to obtain the title compound as off-white solid (447 mg, 79%). MS (EI): 256.2 (M+NH4)+.
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
558 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
79%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Reactant of Route 2
Reactant of Route 2
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate
Reactant of Route 6
Reactant of Route 6
Cyclopent-3-en-1-yl 4-methylbenzenesulfonate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.